4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound with the molecular formula C21H23FN2O2S and a molecular weight of 386.49. This compound features a unique structure that includes an indole moiety, a fluorobenzyl group, and a thiazinane ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione involves multiple steps, typically starting with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl group and the formation of the thiazinane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-{2-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione
- 4-{2-[1-(4-methylbenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione These compounds share a similar core structure but differ in the substituents on the benzyl group, which can significantly impact their chemical and biological properties .
Properties
IUPAC Name |
4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2S/c22-19-7-5-17(6-8-19)15-24-16-18(20-3-1-2-4-21(20)24)9-10-23-11-13-27(25,26)14-12-23/h1-8,16H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEPXLQZTPGPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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